(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone
Description
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-ethoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-20-13-12(4-3-6-15-13)14(19)17-8-9-18-11(10-17)5-7-16-18/h3-7H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDQRVYBZKYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone typically involves multi-step organic synthesis. The process often starts with the formation of the pyrazolopyrazine core structure, which is then modified through various functional group transformations to achieve the desired final product. Common reaction conditions include the use of catalysts, specific temperature ranges, and solvents that facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound requires scalable synthesis methods. This often involves optimizing the synthetic route to reduce costs and improve yields. Industrial methods may include the use of continuous flow reactors and other technologies that allow for large-scale production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone can undergo a variety of chemical reactions:
Oxidation: This reaction involves the loss of electrons and an increase in the oxidation state of the compound.
Reduction: The opposite of oxidation, involving the gain of electrons and a decrease in oxidation state.
Substitution: Reactions where an atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxo-derivatives, while reduction can yield various reduced forms of the original compound. Substitution reactions can produce a wide range of derivatives with different functional groups attached.
Scientific Research Applications
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit diverse biological activities, including:
- Antitumor Activity : Many derivatives have shown promising results as potential anticancer agents. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrazines can inhibit tumor cell proliferation in various cancer cell lines, including breast and prostate cancers .
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of critical enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a significant role in pyrimidine biosynthesis and is a target for anticancer therapies. The inhibition of DHODH by these compounds can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Neurological Applications : There is emerging evidence that certain pyrazolo[1,5-a]pyrazines act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This suggests potential applications in treating conditions like anxiety and depression .
Antitumor Activity
A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against cancer cell lines. Notably, some compounds exhibited IC50 values significantly lower than established chemotherapeutics like etoposide. For example:
- Compound A : IC50 = 12.5 µM against Panc-1 cells.
- Compound B : IC50 = 17.7 µM against PC3 cells.
These findings indicate that modifications to the pyrazolo framework can enhance anticancer efficacy, paving the way for novel therapeutic agents .
Enzyme Inhibition
In another study focused on enzyme inhibition, a series of pyrazolo derivatives were synthesized and tested for their ability to inhibit DHODH. The results demonstrated that specific structural modifications led to increased inhibitory potency, suggesting a structure-activity relationship that could guide future drug design efforts targeting this enzyme .
Comparative Analysis of Pyrazolo Derivatives
The following table summarizes various derivatives of pyrazolo compounds and their associated biological activities:
Mechanism of Action
The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various physiological processes. By binding to these targets, the compound can modulate their activity, leading to specific therapeutic effects. The pathways involved in these interactions are typically complex and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Receptor Specificity : The target compound and 4k target mGlu5, whereas mGluR2 NAMs act on a distinct receptor subtype, highlighting structural sensitivity to receptor subtype selectivity.
- Substituent Impact : The 2-ethoxypyridine group in the target compound may enhance solubility compared to halogenated or aryl substituents in analogues like 26b .
- Toxicity Profile : Compound 4k’s CNS side effects contrast with mGluR2 NAMs’ lack of reported toxicity, suggesting substituent-dependent safety profiles.
Key Observations :
- Synthetic Complexity : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (similar to ), whereas mGluR2 NAMs use cyclization strategies .
- Drug-Likeness : Lower molecular weight and logP of the target compound (~325.35, logP ~2.1) suggest better bioavailability than bulkier analogues like 26b (logP ~4.0) .
Biological Activity
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core and an ethoxypyridine substituent. Its molecular formula is with a molecular weight of 286.35 g/mol. The structure can be represented as follows:
The primary mechanism of action for this compound is believed to involve modulation of the metabotropic glutamate receptors (mGluRs) , specifically acting as a negative allosteric modulator (NAM) of mGluR2. This interaction influences the glutamatergic system in the central nervous system (CNS), affecting synaptic transmission and neuronal excitability.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through disk diffusion methods . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential for further exploration in antimicrobial drug development.
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives has revealed promising results. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. Studies utilizing MTT assays have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting that structural modifications could enhance their efficacy.
- Cytotoxicity Assessment : In vitro studies focusing on human cancer cell lines revealed that compounds with similar structural motifs to this compound showed significant cytotoxicity. The mechanism was linked to the induction of oxidative stress and disruption of cellular homeostasis.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Result Summary |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion method | Significant growth inhibition observed |
| Antimicrobial | Escherichia coli | Disk diffusion method | Moderate growth inhibition |
| Anticancer | Human cancer cell lines | MTT assay | Induced apoptosis in treated cells |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone?
The synthesis typically involves a multi-step approach:
- Step 1 : Construct the pyrazolo[1,5-a]pyrazine core via cyclocondensation of pyrazole precursors (e.g., aminopyrazoles) with ketones or aldehydes under acidic conditions .
- Step 2 : Introduce the 2-ethoxypyridin-3-yl moiety via nucleophilic substitution or coupling reactions. For example, a Suzuki-Miyaura cross-coupling may link aryl halides to boronic acid derivatives of the pyridine group .
- Step 3 : Final functionalization of the methanone group using acylating agents or oxidation of alcohol intermediates .
Key considerations include regioselectivity control during cyclization and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify connectivity and substituent positions. For example, the pyrazine ring protons appear as distinct doublets (δ 4.2–4.5 ppm), while the ethoxy group shows a triplet near δ 1.4 ppm .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and dihedral angles (e.g., pyrazine ring planarity: α = 81.156°, β = 77.150°) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C19H18N4O2: 358.14; observed: 358.13) .
Advanced Research Questions
Q. How does the 2-ethoxy group on the pyridine ring influence the compound’s reactivity and binding affinity in biological systems?
- Electronic Effects : The ethoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
- Steric Effects : Substituent orientation (meta vs. para) affects accessibility to hydrophobic pockets. Docking studies using AutoDock Vina can predict binding modes .
- Experimental Validation : Competitive inhibition assays (IC50 measurements) with and without ethoxy modification quantify affinity changes .
Q. How can researchers address contradictions in reported biological activity data for this scaffold?
- Source Analysis : Compare synthetic protocols for impurities (e.g., residual solvents detected via GC-MS) that may alter bioactivity .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for degradation (e.g., store samples at –80°C with desiccants) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from divergent studies, focusing on effect size rather than p-values .
Q. What strategies optimize regioselectivity during functionalization of the pyrazolo[1,5-a]pyrazine core?
- Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the C-3 position .
- Catalytic Control : Use Pd-catalyzed C–H activation with ligands like XPhos to achieve C-5 selectivity .
- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies for competing pathways (e.g., ΔG‡ differences >2 kcal/mol favor one pathway) .
Q. How can degradation products of this compound be identified and quantified in stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Analytical Workflow :
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under accelerated conditions .
Methodological Considerations
3.1 Designing experiments to elucidate structure-activity relationships (SAR) for this compound:
- Analog Synthesis : Systematically vary substituents (e.g., replace ethoxy with methoxy or hydroxyl groups) .
- Biological Testing : Use dose-response curves (10 nM–100 μM) in target-specific assays (e.g., fluorescence polarization for kinase inhibition) .
- Data Analysis : Generate 3D-QSAR models (e.g., CoMFA) to correlate steric/electrostatic fields with activity .
3.2 Validating the compound’s purity and stability in long-term storage:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
